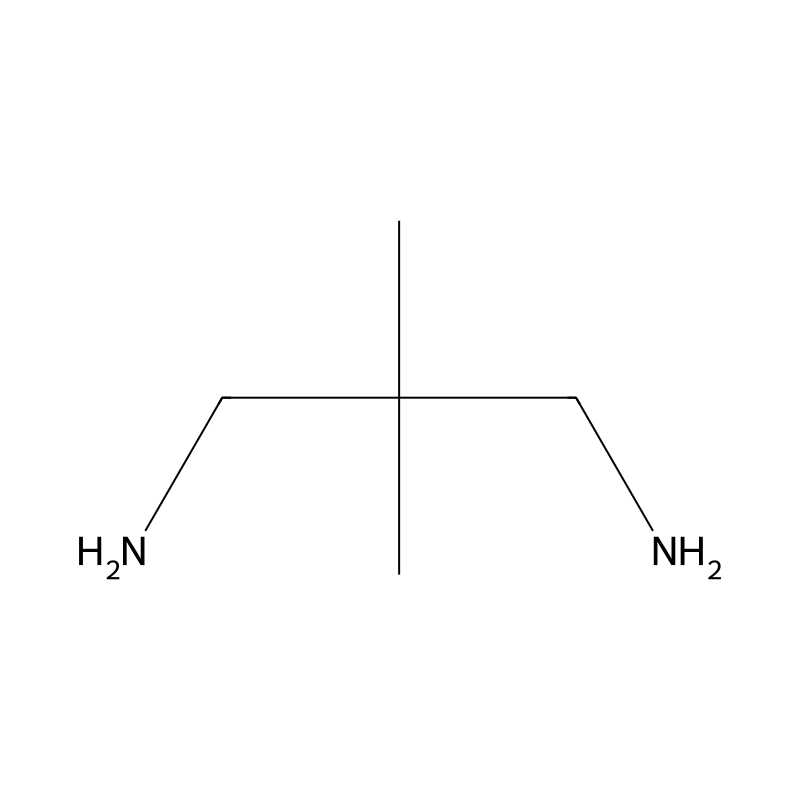

2,2-Dimethyl-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- As a building block for polymers: NPDA can be used as a building block for the synthesis of various polymers, including polyamides, polyurethanes, and polyimines. These polymers possess valuable properties like heat resistance, chemical resistance, and mechanical strength, making them suitable for diverse applications in engineering and materials science [].

- Preparation of chelating agents: NPDA can be used in the preparation of chelating agents, which are molecules that can form complexes with metal ions. These chelating agents find applications in various fields, such as separation science, catalysis, and medicine [].

Medicinal Chemistry:

- Drug discovery and development: NPDA has been explored for its potential use in drug discovery and development. Its diamine structure allows for the attachment of various functional groups, potentially leading to the creation of novel drugs with diverse therapeutic activities [].

- Drug delivery systems: NPDA is being investigated for its potential use in the development of drug delivery systems. Its properties, such as its solubility and ability to form complexes with other molecules, make it a promising candidate for delivering drugs to specific targets in the body [].

Material Science:

- Development of new catalysts: NPDA can be used as a ligand in the development of new catalysts. These catalysts can be employed in various reactions, such as polymerization reactions, and can potentially improve reaction efficiency and selectivity [].

- Design of functional materials: NPDA's ability to form hydrogen bonds and coordinate with metal ions makes it a potential candidate for the design of functional materials with specific properties, such as conductivity, magnetism, and self-assembly behavior [].

2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is an organic compound with the molecular formula and a molecular weight of approximately 102.1781 g/mol. It features two primary amine groups and is classified under the category of aliphatic diamines. The chemical structure consists of a propane backbone with two methyl groups attached to the second carbon and amino groups at the first and third positions. This compound appears as a colorless to white solid or liquid and has a boiling point of approximately 426.2 K .

- Acylation: Reaction with acyl chlorides to form amides.

- Alkylation: Reacting with alkyl halides to produce secondary and tertiary amines.

- Nitration: Can be nitrated under specific conditions to introduce nitro groups.

Additionally, it can participate in condensation reactions leading to polyamines or polymeric materials .

The synthesis of 2,2-dimethyl-1,3-propanediamine typically involves:

- Hydrogenation of Neopentyl Glycol: This method includes the reaction of neopentyl glycol with ammonia and hydrogen gas in the presence of a nickel catalyst under high pressure and temperature. The process yields 1,3-diamino-2,2-dimethylpropane through selective hydrogenation .

- Alternative Routes: Other methods may involve the direct amination of suitable precursors or the use of various amine coupling strategies.

2,2-Dimethyl-1,3-propanediamine has several applications across different industries:

- Chemical Intermediates: It serves as a building block for synthesizing agrochemicals and industrial products.

- Polymer Chemistry: Utilized in the production of polyurethanes and other polymeric materials due to its reactivity.

- Metal Complexation: Acts as a ligand in coordination chemistry for developing metal complexes used in catalysis and sensing applications .

Interaction studies involving 2,2-dimethyl-1,3-propanediamine focus on its ability to form complexes with various metal ions. For example:

- Copper Complexes: Research has shown that this compound can form stable complexes with copper ions, which exhibit selective sensing behavior towards ketone molecules .

- Coordination Chemistry: Its unique structure allows it to participate in coordination bonds with transition metals, enhancing its utility in material science and catalysis.

Several compounds share structural similarities with 2,2-dimethyl-1,3-propanediamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Propanediamine | Shorter chain length; lacks branching | |

| 1,4-Butanediamine | Linear structure; two primary amines | |

| 1,6-Hexanediamine | Longer chain; higher molecular weight | |

| Ethylenediamine | Contains only two carbons; simpler structure |

Uniqueness: The branched structure of 2,2-dimethyl-1,3-propanediamine provides enhanced steric hindrance compared to linear diamines. This affects its reactivity and interaction properties significantly.

XLogP3

GHS Hazard Statements

H226 (29.77%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (65.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (65.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (65.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (66.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant